(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Overview
Description
BIM-23190 is a selective agonist for somatostatin receptor 2 and somatostatin receptor 5. It is a somatostatin analog that exhibits high affinity for these receptors, with dissociation constant values of 0.34 nanomolar and 11.1 nanomolar for somatostatin receptor 2 and somatostatin receptor 5, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIM-23190 is synthesized through a series of peptide coupling reactions. The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds. The final product is obtained through deprotection and purification steps. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and coupling reagents like N,N’-diisopropylcarbodiimide .
Industrial Production Methods
Industrial production of BIM-23190 follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
BIM-23190 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its reduced form.
Substitution: Substitution reactions can occur at specific functional groups, such as the hydroxyl group on the tyrosine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous solution.
Substitution: Various nucleophiles, such as amines or thiols, in organic solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Formation of reduced monomers.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
BIM-23190 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of tumor growth and angiogenesis in various cancer models, such as glioma.
Endocrinology: The compound is used to investigate the regulation of hormone secretion, including growth hormone and prolactin.
Neuroscience: BIM-23190 is employed in studies of neurotransmission and cell proliferation in the nervous system.
Pharmacology: It is used to explore the pharmacokinetics and pharmacodynamics of somatostatin analogs.
Mechanism of Action
BIM-23190 exerts its effects by selectively activating somatostatin receptor 2 and somatostatin receptor 5. Upon binding to these receptors, the compound inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. This results in the inhibition of cell proliferation and the induction of apoptosis. Additionally, BIM-23190 modulates ion currents and activates phosphotyrosine phosphatases, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
BIM-23120: A selective agonist for somatostatin receptor 2.
BIM-23206: A selective agonist for somatostatin receptor 5.
BIM-23745: A selective agonist for somatostatin receptor 1.
Uniqueness of BIM-23190
BIM-23190 is unique in its ability to selectively activate both somatostatin receptor 2 and somatostatin receptor 5. This dual selectivity allows it to exert more potent antiproliferative effects compared to compounds that target only one receptor subtype. Additionally, the combined activation of somatostatin receptor 2 and somatostatin receptor 5 results in synergistic effects on tumor growth inhibition and hormone regulation .
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H79N13O12S2/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82)/t34-,40+,42+,43-,44+,45-,46+,47+,49+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPOHXLINPVGT-CVGVOFIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N13O12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182153-96-4 | |
Record name | BIM-23190 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55PUY46VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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